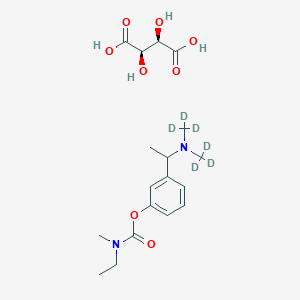
Fradafiban hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fradafiban hydrochloride is synthesized through a series of chemical reactions involving the formation of biphenyl structures and the introduction of functional groups. The synthesis typically involves the following steps:
- Formation of the biphenyl core through a coupling reaction.
- Introduction of the carboxymethyl and hydroxymethyl groups at specific positions on the biphenyl core.
- Replacement of the hydrogen atom in the hydroxymethyl group with a 4’-carbamimidoylbiphenyl-4-yl group .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Fradafiban hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the biphenyl core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Fradafiban hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study biphenyl derivatives and their reactions.
Biology: Investigated for its effects on platelet aggregation and potential therapeutic uses.
Medicine: Explored as a treatment for conditions like angina due to its glycoprotein IIb/IIIa receptor antagonistic properties.
Mechanism of Action
Fradafiban hydrochloride exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, preventing the formation of blood clots that can lead to embolism and angina. The molecular targets involved include integrin alpha-IIb and integrin beta-3, which are essential for platelet adhesion and aggregation .
Comparison with Similar Compounds
Lefradafiban: An orally active prodrug of fradafiban, also a glycoprotein IIb/IIIa receptor antagonist.
Eptifibatide: Another glycoprotein IIb/IIIa receptor antagonist used in the treatment of acute coronary syndrome.
Uniqueness of Fradafiban Hydrochloride: this compound is unique due to its specific biphenyl structure and the presence of functional groups that confer high affinity and selectivity for the glycoprotein IIb/IIIa receptor. This specificity makes it a valuable compound for studying platelet aggregation and developing new therapeutic agents .
Properties
Molecular Formula |
C20H22ClN3O4 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H21N3O4.ClH/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16;/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25);1H/t15-,16-;/m0./s1 |
InChI Key |
IUCGFVXOLDQDRV-MOGJOVFKSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |
Canonical SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B12400467.png)






